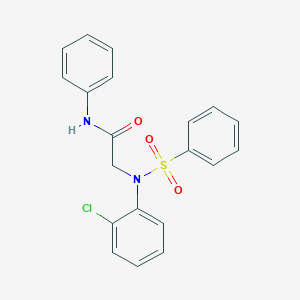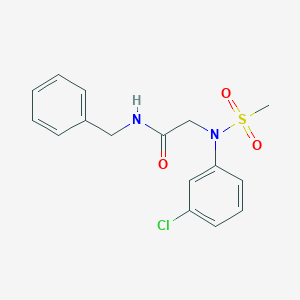![molecular formula C14H9N3O2S B258590 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one, also known as MTTH, is a synthetic compound that has been studied for its potential applications in scientific research. MTTH is a heterocyclic compound with a unique structure, and its synthesis and properties have been the subject of numerous studies.
Mechanism of Action
The mechanism of action of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial and fungal strains. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have anti-inflammatory activity, with studies demonstrating its ability to reduce the production of inflammatory mediators in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one in laboratory experiments is its broad range of biological activities. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a useful tool for studying a variety of cellular processes. However, one of the limitations of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research on 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one. One possible direction is the development of new synthetic methods for producing the compound. Another possible direction is the investigation of the compound's potential as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in medicinal chemistry.
Synthesis Methods
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one involves the reaction of 3-methyl-2-butenal with thiourea, followed by a series of reactions to form the final product. The synthesis of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is a complex process that requires careful attention to reaction conditions and purification methods.
Scientific Research Applications
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
properties
Product Name |
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
|---|---|
Molecular Formula |
C14H9N3O2S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
15-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
InChI |
InChI=1S/C14H9N3O2S/c1-19-8-4-5-11-10(7-8)17-12-9(3-2-6-15-12)13(18)16-14(17)20-11/h2-7H,1H3 |
InChI Key |
QYNUGYCWIMXNQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)



![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)